1-(1,2,3,4-Tetrahydro-10H-phenothiazin-10-yl)ethan-1-one
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Overview
Description
1-(1,2,3,4-Tetrahydro-10H-phenothiazin-10-yl)ethan-1-one is a chemical compound belonging to the phenothiazine class Phenothiazines are known for their diverse applications in various fields, including medicine, chemistry, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,2,3,4-Tetrahydro-10H-phenothiazin-10-yl)ethan-1-one typically involves the condensation of phenothiazine derivatives with ethanone. The reaction conditions often include the use of catalysts and specific temperature controls to ensure high yields and purity . For instance, one common method involves the reaction of 10H-phenothiazine with ethanone under acidic conditions, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of automated systems for monitoring and adjusting reaction parameters is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-(1,2,3,4-Tetrahydro-10H-phenothiazin-10-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by the presence of a leaving group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines .
Scientific Research Applications
1-(1,2,3,4-Tetrahydro-10H-phenothiazin-10-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1-(1,2,3,4-Tetrahydro-10H-phenothiazin-10-yl)ethan-1-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
10H-Phenothiazine: A parent compound with similar structural features but different functional groups.
2-Chloro-10H-phenothiazine: A derivative with a chlorine substituent, affecting its reactivity and applications.
10-Benzoyl-10H-phenothiazine: Another derivative with a benzoyl group, used in different industrial applications.
Uniqueness
1-(1,2,3,4-Tetrahydro-10H-phenothiazin-10-yl)ethan-1-one is unique due to its specific ethanone functional group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications, particularly in medicinal chemistry and industrial processes.
Properties
CAS No. |
61189-25-1 |
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Molecular Formula |
C14H15NOS |
Molecular Weight |
245.34 g/mol |
IUPAC Name |
1-(1,2,3,4-tetrahydrophenothiazin-10-yl)ethanone |
InChI |
InChI=1S/C14H15NOS/c1-10(16)15-11-6-2-4-8-13(11)17-14-9-5-3-7-12(14)15/h2,4,6,8H,3,5,7,9H2,1H3 |
InChI Key |
BBUKVTWXNVFSNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=C(CCCC2)SC3=CC=CC=C31 |
Origin of Product |
United States |
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